molecular formula C14H11NO4 B1584591 2,2'-Iminodibenzoic acid CAS No. 579-92-0

2,2'-Iminodibenzoic acid

Cat. No.: B1584591
CAS No.: 579-92-0
M. Wt: 257.24 g/mol
InChI Key: ZFRNOTZQUGWMQN-UHFFFAOYSA-N
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Description

2,2’-Iminodibenzoic acid, also known as diphenylamine-2,2’-dicarboxylic acid, is an organic compound with the molecular formula C14H11NO4. It is characterized by the presence of two carboxylic acid groups attached to a diphenylamine structure. This compound is known for its light yellow powder or crystalline form and has a melting point of approximately 298°C .

Mechanism of Action

Mode of Action

It has been suggested that the compound may interact with its targets in a way that influences oxidation-reduction reactions . More detailed studies are required to fully understand the interaction between 2,2’-Iminodibenzoic acid and its targets.

Biochemical Pathways

It is known that the compound can be used as a reagent in organic synthesis, such as dyes or intermediates in polypeptide synthesis . .

Pharmacokinetics

The compound is slightly soluble in water and soluble in organic solvents such as ethanol and benzene This suggests that the compound’s bioavailability may be influenced by these factors

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Iminodibenzoic acid. For instance, the compound is stable under normal conditions but is incompatible with strong oxidizing agents . Additionally, it should be stored in a dark place, sealed in dry, at room temperature . These factors should be considered when studying the compound’s action.

Safety and Hazards

2,2’-Iminodibenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

2,2’-Iminodibenzoic acid has been used in the development of stable near-unity photoluminescence quantum yield and efficient red light-emitting diodes . This suggests potential future applications in optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Iminodibenzoic acid can be synthesized through the reaction of anthranilic acid with 2-bromobenzoic acid. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of 2,2’-iminodibenzoic acid may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The product is often purified through crystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Iminodibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Used in oxidation reactions.

    Metal Salts: Used in complexation reactions.

Major Products:

Comparison with Similar Compounds

  • Diphenylamine-2,2’-dicarboxylic acid
  • Anthranilic acid
  • 2-Bromobenzoic acid

Comparison: 2,2’-Iminodibenzoic acid is unique due to its ability to form stable complexes with a variety of metal ions and its use as an oxidation-reduction indicator. Unlike anthranilic acid and 2-bromobenzoic acid, which are primarily used as starting materials in its synthesis, 2,2’-iminodibenzoic acid has broader applications in scientific research and industry .

Properties

IUPAC Name

2-(2-carboxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11NO4/c16-13(17)9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRNOTZQUGWMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206619
Record name Diphenylamine-2,2'-dicarboxylic acid
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Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-92-0
Record name 2,2′-Iminodibenzoic acid
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Record name Diphenylamine-2,2'-dicarboxylic acid
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Record name Diphenylamine-2,2'-dicarboxylic acid
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Record name 2,2'-Iminodibenzoic acid
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Record name DIPHENYLAMINE-2,2'-DICARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 2-chlorobenzoic acid (100 g), anthranilic acid (90 g), anhydrous powered K2CO3 (135 g), Cu/CuO (2 g) and 2-ethoxyethanol (200 ml) was heated with swirling on the steam bath until gas evolution ceased and then stirred at 145° for a further 21/2 hours. The thick reaction mixture was diluted with water, acidified (HCl) and then the crude product was collected and washed well with hot water. This was dissolved in hot dilute aqueous Na2CO3 treated liberally with charcoal-celite and filtered through a celite pad. The hot filtrate was diluted with half the volume of EtOH and then slowly acidified (HCl). The pale yellow product which separated was collected when still warm, washed well with hot water, benzene and dried, providing material (84% yield) of sufficient purity for use in the next step (lit, m.p. 295° dec.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
135 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu CuO
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,2'-Iminodibenzoic acid primarily acts as a chelating agent, meaning it binds to metal ions. This binding occurs through its two carboxylate groups and the nitrogen atom in the imino group, forming stable complexes with metal ions like Cu(II), Pb(II), and Cd(II) [, , ]. This chelation can have various downstream effects depending on the context. For instance, IDA-cellulose adsorbents can remove heavy metal ions from solutions, effectively purifying water [, ]. In biological contexts, IDA can inhibit ATP-binding cassette transporters, suppressing interleukin-12 p40 production and major histocompatibility complex II up-regulation in macrophages [].

ANone: this compound has the following characteristics:

  • Spectroscopic Data: Detailed spectroscopic data can be found in publications focusing on the compound's characterization. For instance, X-ray crystallography studies have determined the crystal structure of IDA and its derivatives [, , ].

A: this compound demonstrates good compatibility with various materials like cellulose and chitosan, forming stable adsorbents [, , ]. The stability of IDA under different conditions is crucial for its applications. For example, IDA-crosslinked chitosan adsorbents effectively remove metal ions under varying pH conditions [].

A: Research shows this compound can act as a supporting ligand in ruthenium-based water oxidation catalysts []. In these systems, the anionic, redox-non-innocent nature of IDA allows it to store oxidative equivalents and facilitate the multi-electron transfer process of water oxidation []. The reaction mechanism involves the formation of a high-valent Ru(VII) species, with O-O bond formation occurring via a radical-radical coupling pathway between a ruthenium-oxo species and a hydroxocerium(IV) ion [].

ANone: Computational methods are valuable for understanding IDA's properties and behavior. While the provided papers don't delve into specific computational studies, these methods could be used to model its interaction with metal ions, predict binding affinities, and design more efficient IDA-based adsorbents.

A: The stability of IDA under various conditions is essential for its practical applications. While specific stability data isn't detailed in the provided papers, research on IDA-based adsorbents suggests good stability across different pH ranges [, ]. Further studies focusing on storage conditions, temperature sensitivity, and long-term stability would be beneficial. Regarding formulation, research highlights the use of IDA in creating materials like cellulose and chitosan adsorbents [, , ]. These formulations are designed to optimize IDA's accessibility for metal ion binding and enhance its practicality in applications like water purification.

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